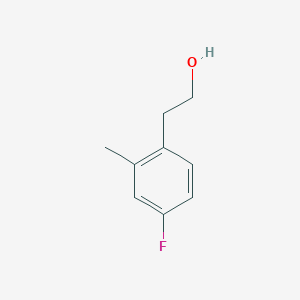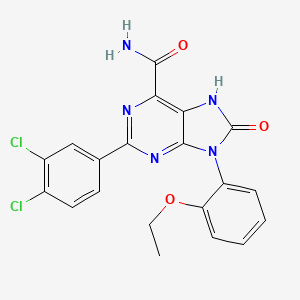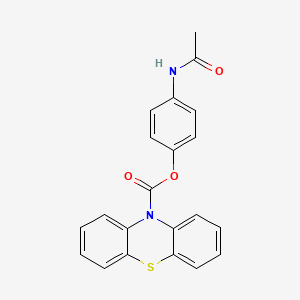
4-acetamidophenyl 10H-phenothiazine-10-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetamidophenyl 10H-phenothiazine-10-carboxylate is a useful research compound. Its molecular formula is C21H16N2O3S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical Studies
Studies have explored the electroactivity of acetaminophen (paracetamol), a compound related to 4-acetamidophenyl 10H-phenothiazine-10-carboxylate, focusing on its redox behaviors. The research has used screen-printed electrodes and carbon nanotubes to understand the electrochemical-chemical oxidation mechanism of paracetamol, contributing to analytical methods for quantitative analysis in pharmaceutical formulations (Fanjul-Bolado et al., 2009).
Antioxidant Properties
Phenolic derivatives like acetaminophen have been investigated for their potential as antioxidants. These compounds show varying degrees of inhibition against lipid peroxidation, suggesting their utility in preventing oxidative damage in biological systems (Dinis, Maderia, & Almeida, 1994).
Reaction with Hypochlorite
In a study focused on the common pain reliever acetaminophen, researchers observed its reaction with hypochlorite, leading to the formation of several products, including toxic compounds like 1,4-benzoquinone. This reaction is relevant for understanding the transformation of such compounds in wastewater treatment processes (Bedner & Maccrehan, 2006).
Photocatalytic Applications
10-Phenylphenothiazine, a related compound, has been used as a metal-free photocatalyst for radical dehalogenations. Its application in reducing carbon-halogen bonds highlights its potential in organic synthesis and environmental remediation (Discekici et al., 2015).
Chiral Separation Techniques
Research involving phenothiazine derivatives has also extended to chiral separation techniques, essential for analyzing pharmaceutical compounds. Studies have employed capillary zone electrophoresis for the separation of enantiomers, demonstrating the versatility of phenothiazine-related compounds in analytical chemistry (Mikuš, Valášková, & Havránek, 2003).
Kinase Inhibition for Cancer Therapy
N-substituted phenothiazine derivatives have shown promise in kinase inhibition, an essential mechanism in cancer therapy. Such compounds have been engineered to selectively target specific kinase pathways, demonstrating the therapeutic potential of phenothiazine-based molecules in oncology (Schroeder et al., 2009).
Wirkmechanismus
Target of Action
Phenothiazine derivatives, which this compound is a part of, have been widely utilized as donor units in the molecular engineering of highly conjugated donor–acceptor materials for optoelectronics . This is largely attributed to the electron-rich nature of sulfur and nitrogen heteroatoms .
Mode of Action
Phenothiazine derivatives exhibit low oxidation potentials with a fully reversible one-electron redox process . They have been widely employed as efficient hole transport materials for perovskite solar cells .
Biochemical Pathways
Phenothiazine derivatives have been proven to be effective photoredox catalysts for various synthetic transformations .
Result of Action
Phenothiazine derivatives have been shown to be effective photoredox catalysts for various synthetic transformations .
Eigenschaften
IUPAC Name |
(4-acetamidophenyl) phenothiazine-10-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-14(24)22-15-10-12-16(13-11-15)26-21(25)23-17-6-2-4-8-19(17)27-20-9-5-3-7-18(20)23/h2-13H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHRBKJTTDZLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2429912.png)
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2429914.png)
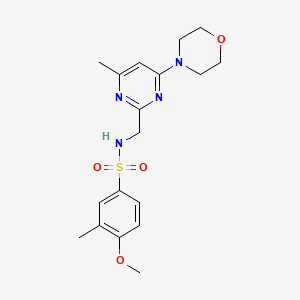
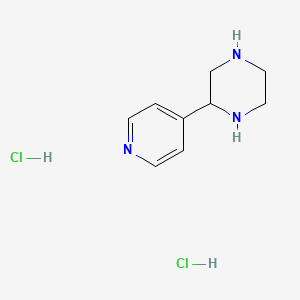
![3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429917.png)
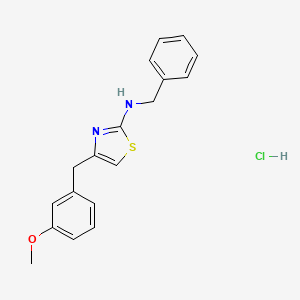

![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2429924.png)
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2429927.png)
![N-(4-bromo-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2429928.png)
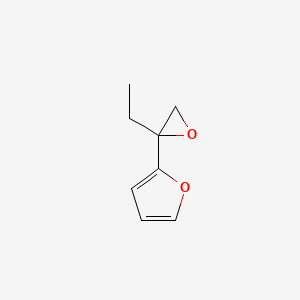
![N-(4-tert-butylphenyl)-2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2429931.png)
